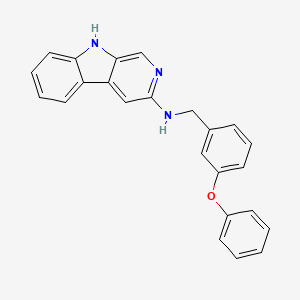
Methyl syringate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl syringate-d6 is a deuterium-labeled derivative of methyl syringate. Methyl syringate is a phenolic compound found in certain types of honey, such as asphodel monofloral honey. It is known for its role as a phenolic mediator for bacterial and fungal laccases and as an agonist of the transient receptor potential ankyrin 1 (TRPA1) channel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl syringate-d6 can be synthesized by incorporating deuterium into methyl syringate. The deuteration process involves replacing hydrogen atoms with deuterium, which can be achieved through various chemical reactions. One common method is the use of deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification, such as recrystallization and chromatography, to obtain the final product with the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl syringate-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form syringic acid-d6.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Syringic acid-d6
Reduction: Syringyl alcohol-d6
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl syringate-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Studied for its role as a phenolic mediator in enzymatic reactions involving laccases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of new materials and as a marker in quality control of honey products
Mecanismo De Acción
Methyl syringate-d6 exerts its effects primarily through its interaction with the TRPA1 channel. It acts as an agonist, activating the channel and leading to various physiological responses. Additionally, it inhibits the catalytic activity of protein tyrosine phosphatases, such as PTPN2 and PTPN6, which are involved in insulin resistance. This dual-targeting mechanism makes it a promising candidate for the treatment of type 2 diabetes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl syringate: The non-deuterated form of methyl syringate-d6.
Syringic acid: An oxidized form of methyl syringate.
Acetosyringone: A related phenolic compound with similar properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying metabolic pathways and drug development .
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-3,5-bis(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3/i1D3,2D3 |
Clave InChI |
ZMXJAEGJWHJMGX-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)OC |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)


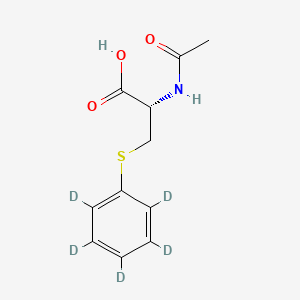
![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)
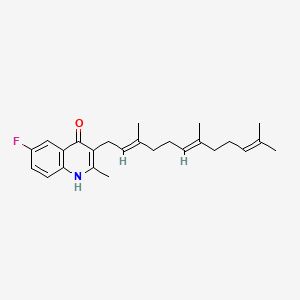
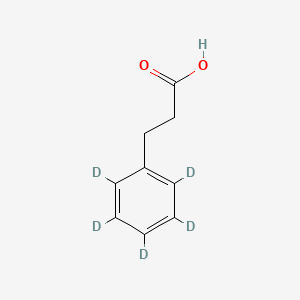
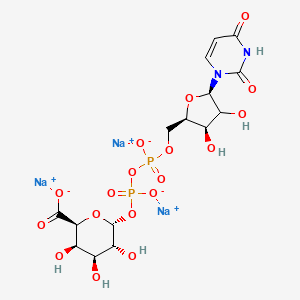
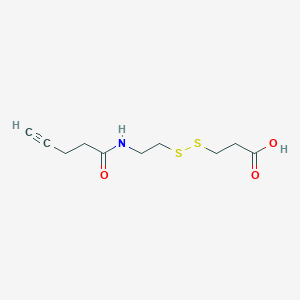
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)



